molecular formula C7H14ClN B2638764 6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride CAS No. 2445792-42-5

6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride

Cat. No.: B2638764
CAS No.: 2445792-42-5
M. Wt: 147.65
InChI Key: YKYFFDOJTYXSIN-UHFFFAOYSA-N
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Description

6-Methyl-3-azabicyclo[320]heptane;hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative, followed by hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-azabicyclo[4.1.0]heptane;hydrochloride
  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Uniqueness

6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-methyl-3-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-5-2-6-3-8-4-7(5)6;/h5-8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYFFDOJTYXSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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